REACTION_CXSMILES
|
NN.[CH3:3][C:4]1[C:5]([N+:15]([O-])=O)=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][NH:8][C:7]2=[O:14]>C(O)C.CN(C)C=O>[NH2:15][C:5]1[C:4]([CH3:3])=[CH:13][CH:12]=[C:11]2[C:6]=1[C:7](=[O:14])[NH:8][CH:9]=[N:10]2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
6-methyl-5-nitroquinazoline-4-one
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C2C(NC=NC2=CC1)=O)[N+](=O)[O-]
|
Name
|
formula 16
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C2C(NC=NC2=CC1)=O)[N+](=O)[O-]
|
Name
|
palladium-one-charcoal
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
yielded crystals which
|
Type
|
CUSTOM
|
Details
|
separated from the catalyst by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
NC1=C2C(NC=NC2=CC=C1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |